![molecular formula C9H13N5O3 B12354302 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12354302.png)
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one is a chemical compound known for its significant role in various biochemical processes This compound is a derivative of pteridine and is structurally characterized by the presence of an amino group, a dihydroxypropyl group, and a pteridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine derivatives with amino alcohols under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridinone core, leading to the formation of tetrahydropteridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines and tetrahydropteridines, which can have different biological activities and applications.
Applications De Recherche Scientifique
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions, particularly those involving hydroxylation processes.
Industry: It is used in the development of biochemical assays and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one involves its interaction with specific enzymes and proteins. It acts as a cofactor or stabilizer, enhancing the thermal stability and activity of enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase . These interactions are crucial for maintaining the proper function of metabolic pathways and can have therapeutic implications for conditions caused by enzyme deficiencies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methyl-5,6,7,8-tetrahydropterin
- 6,7-dimethyl-5,6,7,8-tetrahydropterin
- Folic acid
Uniqueness
Compared to its analogues, 2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one exhibits unique chaperone activity, particularly in stabilizing mutant enzymes . This property makes it a valuable compound in the study and potential treatment of metabolic disorders and enzyme-related diseases.
Propriétés
Formule moléculaire |
C9H13N5O3 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4a,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5-6,15-16H,2H2,1H3,(H3,10,11,13,14,17)/t3-,5?,6-/m0/s1 |
Clé InChI |
MQPOJEIQFCHMSN-GHIUWOTISA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
SMILES canonique |
CC(C(C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



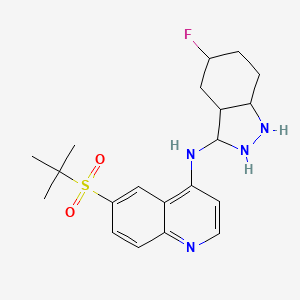
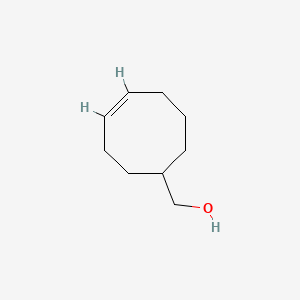
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/structure/B12354241.png)
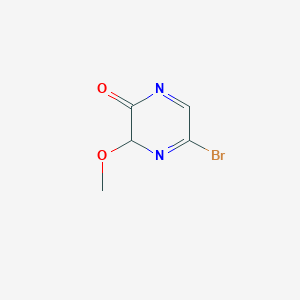
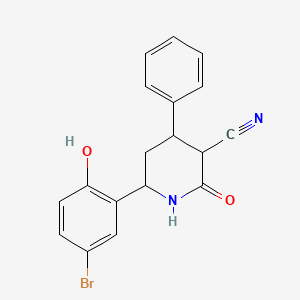
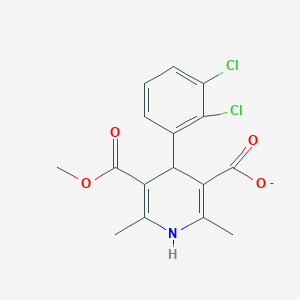
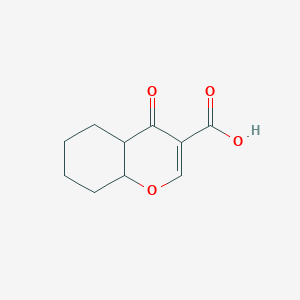


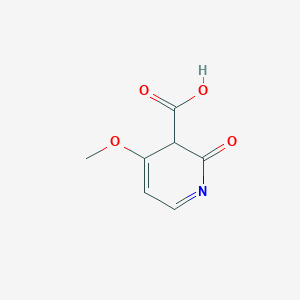
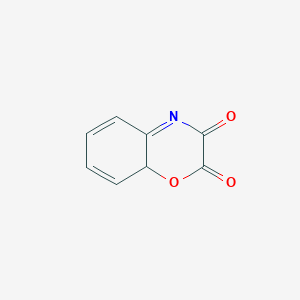

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12354336.png)
